3-[Methyl(octadecan-2-YL)amino]propanenitrile
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Overview
Description
3-[Methyl(octadecan-2-yl)amino]propanenitrile is a chemical compound with the molecular formula C22H45N2 It is characterized by a nitrile group (-CN) attached to a propanenitrile backbone, with a methyl-substituted octadecylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(octadecan-2-yl)amino]propanenitrile typically involves the reaction of octadecylamine with acrylonitrile in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvent: Organic solvents like toluene or ethanol
The reaction proceeds through nucleophilic addition of the amine group to the acrylonitrile, followed by methylation of the resulting intermediate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(octadecan-2-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium cyanide in the presence of a suitable leaving group
Major Products Formed
Oxidation: Octadecanoic acid
Reduction: 3-[Methyl(octadecan-2-yl)amino]propanamine
Substitution: Various substituted propanenitriles depending on the nucleophile used
Scientific Research Applications
3-[Methyl(octadecan-2-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in cell membrane studies due to its long hydrophobic chain.
Medicine: Explored for its potential as a drug delivery agent, leveraging its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3-[Methyl(octadecan-2-yl)amino]propanenitrile involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-[Methyl(octadecan-2-yl)amino]propanamide
- 3-[Methyl(octadecan-2-yl)amino]propanol
- 3-[Methyl(octadecan-2-yl)amino]propanoic acid
Uniqueness
Compared to similar compounds, 3-[Methyl(octadecan-2-yl)amino]propanenitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. Its amphiphilic nature also makes it particularly useful in applications involving lipid membranes and surfactants.
Properties
CAS No. |
60472-38-0 |
---|---|
Molecular Formula |
C22H44N2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
3-[methyl(octadecan-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C22H44N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2)24(3)21-18-20-23/h22H,4-19,21H2,1-3H3 |
InChI Key |
QXJRXJDPJFPZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)N(C)CCC#N |
Origin of Product |
United States |
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